4-CHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE
Overview
Description
4-CHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro-substituted benzene ring, a fluorobenzyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the triazole ring: This can be achieved by reacting 4-fluorobenzylamine with a suitable triazole precursor under acidic conditions.
Sulfonamide formation: The triazole derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can result in the formation of biaryl compounds.
Scientific Research Applications
4-CHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-fluorobenzyl)benzenesulfonamide
- 4-fluorobenzyl chloride
- 1-chloro-4-fluorobenzene
Uniqueness
4-CHLORO-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE is unique due to the presence of both a triazole ring and a sulfonamide group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-chloro-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2S/c16-12-3-7-14(8-4-12)24(22,23)20-15-18-10-21(19-15)9-11-1-5-13(17)6-2-11/h1-8,10H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVGUDKKHWCVLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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